Cas no 123221-93-2 (5-bromo-2-hydroxybenzene-1-sulfonyl chloride)

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride is a brominated aromatic sulfonyl chloride derivative, primarily used as a versatile intermediate in organic synthesis. Its key advantages include a reactive sulfonyl chloride group, enabling efficient incorporation into sulfonamides, sulfonate esters, and other sulfonyl-based compounds. The bromo and hydroxy substituents provide additional sites for functionalization, enhancing its utility in multi-step synthetic routes. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise modification of aromatic systems is required. Its stability under controlled conditions ensures reliable handling in laboratory settings. The product is typically employed in reactions requiring selective electrophilic or nucleophilic aromatic substitution.
5-bromo-2-hydroxybenzene-1-sulfonyl chloride structure
123221-93-2 structure
Product Name:5-bromo-2-hydroxybenzene-1-sulfonyl chloride
CAS No:123221-93-2
MF:C6H4BrClO3S
MW:271.516159057617
MDL:MFCD18391423
CID:1217956
PubChem ID:23049712
Update Time:2025-11-02

5-bromo-2-hydroxybenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 5-bromo-2-hydroxy-
    • 5-bromo-2-hydroxybenzene-1-sulfonyl chloride
    • F83991
    • 5-Bromo-2-hydroxybenzenesulfonyl chloride
    • EN300-118727
    • 5-bromo-2-hydroxybenzene-1-sulfonylchloride
    • AKOS017552332
    • 123221-93-2
    • DB-168489
    • SCHEMBL1121492
    • CS-0416277
    • IVDBOZWASCNFKJ-UHFFFAOYSA-N
    • 5-Bromo-2-hydroxy-benzenesulfonyl chloride
    • MDL: MFCD18391423
    • Inchi: 1S/C6H4BrClO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H
    • InChI Key: IVDBOZWASCNFKJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)S(=O)(=O)Cl)O

Computed Properties

  • Exact Mass: 269.875
  • Monoisotopic Mass: 269.875
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8A^2
  • XLogP3: 2.8

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Additional information on 5-bromo-2-hydroxybenzene-1-sulfonyl chloride

5-Bromo-2-hydroxybenzene-1-sulfonyl Chloride (CAS No. 123221-93-2): A Versatile Chemical Intermediate for Modern Applications

In the realm of specialty chemicals, 5-bromo-2-hydroxybenzene-1-sulfonyl chloride (CAS No. 123221-93-2) stands out as a crucial intermediate with diverse applications across pharmaceuticals, agrochemicals, and material science. This brominated sulfonyl chloride derivative has garnered significant attention from researchers and industrial chemists due to its unique reactivity profile and structural features that enable the synthesis of complex molecules.

The molecular structure of 5-bromo-2-hydroxybenzene-1-sulfonyl chloride combines three important functional groups: a bromo substituent, a hydroxyl group, and a highly reactive sulfonyl chloride moiety. This trifecta of functionality makes it particularly valuable for nucleophilic substitution reactions and cross-coupling reactions, which are fundamental to modern organic synthesis methodologies.

Recent trends in chemical research highlight growing interest in halogenated aromatic compounds like 5-bromo-2-hydroxybenzene-1-sulfonamides, which can be derived from this intermediate. The pharmaceutical industry particularly values such compounds for their potential in developing new enzyme inhibitors and receptor modulators. Many researchers are investigating how modifications to the bromo-hydroxybenzene core can influence biological activity and pharmacokinetic properties.

From a synthetic chemistry perspective, 5-bromo-2-hydroxybenzene-1-sulfonyl chloride offers several advantages. The bromine atom at the 5-position serves as an excellent handle for further functionalization through palladium-catalyzed cross-coupling reactions, while the sulfonyl chloride group readily reacts with amines to form sulfonamides. This dual reactivity makes it a versatile building block for constructing more complex molecular architectures.

The compound's applications extend beyond pharmaceuticals. In material science, derivatives of 5-bromo-2-hydroxybenzene sulfonyl chloride have shown promise in creating novel polymeric materials with specific optical or electronic properties. The hydroxy group allows for further modification or polymerization, while the sulfonyl moiety can impart desirable characteristics to the resulting materials.

Quality control and characterization of 5-bromo-2-hydroxybenzene-1-sulfonyl chloride typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC) ensures purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The bromine atom produces distinctive splitting patterns in 1H NMR spectra, and the sulfonyl chloride group shows characteristic signals in 13C NMR spectra.

Storage and handling of 5-bromo-2-hydroxybenzene sulfonyl chloride derivatives require standard laboratory precautions. While not classified as hazardous under normal conditions, it's recommended to store the compound in a cool, dry environment protected from moisture, as the sulfonyl chloride group can hydrolyze over time. Proper personal protective equipment should be used when handling this chemical intermediate.

The market for brominated aromatic intermediates like 5-bromo-2-hydroxybenzene-1-sulfonyl chloride has shown steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. Manufacturers are increasingly focusing on developing efficient synthetic routes to produce this compound with high yield and purity, responding to the growing demand from research institutions and industrial laboratories.

Environmental considerations for 5-bromo-2-hydroxybenzene sulfonyl chloride synthesis have become more prominent in recent years. Green chemistry approaches aim to minimize waste and improve atom economy in the production of such intermediates. Some researchers are exploring catalytic methods for introducing the bromo substituent or developing more sustainable processes for generating the sulfonyl chloride functionality.

Future research directions for 5-bromo-2-hydroxybenzene-1-sulfonyl chloride applications may include its use in bioconjugation chemistry or as a precursor for fluorescent probes. The compound's ability to participate in multiple reaction types makes it attractive for developing new chemical tools in biological research. Additionally, its potential in creating metal-organic frameworks (MOFs) with specific properties is an area of growing interest.

For researchers working with 5-bromo-2-hydroxybenzene sulfonyl chloride derivatives, it's important to consider the compound's reactivity profile when designing synthetic routes. The hydroxy group may require protection during certain transformations, while the bromine atom offers opportunities for further elaboration through cross-coupling chemistry. Proper characterization of reaction products is essential to ensure successful outcomes.

In conclusion, 5-bromo-2-hydroxybenzene-1-sulfonyl chloride (CAS No. 123221-93-2) represents an important class of halogenated sulfonyl compounds with wide-ranging applications in modern chemistry. Its unique combination of functional groups and reactivity makes it a valuable building block for pharmaceutical research, material science, and specialty chemical development. As synthetic methodologies continue to advance, the utility of this versatile intermediate is likely to expand into new areas of chemical innovation.

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